Beryllium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beryllium salts are compounds formed when beryllium, a chemical element with the symbol Be and atomic number 4, reacts with acids. Beryllium is a steel-gray, lightweight, and brittle metal known for its high melting point and exceptional stiffness . Beryllium salts are typically formed when beryllium reacts with acids such as hydrochloric acid or sulfuric acid, resulting in compounds like beryllium chloride and beryllium sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beryllium salts can be synthesized through various methods. One common method involves the reaction of beryllium metal with acids. For example, beryllium reacts with hydrochloric acid to form beryllium chloride and hydrogen gas:

[ \text{Be} + 2\text{HCl} \rightarrow \text{BeCl}_2 + \text{H}_2 ]

Another method involves the reaction of beryllium oxide with acids. For instance, beryllium oxide reacts with sulfuric acid to produce beryllium sulfate:

[ \text{BeO} + \text{H}_2\text{SO}_4 \rightarrow \text{BeSO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of beryllium salts often involves the extraction of beryllium from beryllium-bearing minerals such as beryl and bertrandite. The extracted beryllium is then converted into beryllium oxide, which can be further processed to produce various beryllium salts .

Chemical Reactions Analysis

Types of Reactions

Beryllium salts undergo various chemical reactions, including:

Oxidation: Beryllium can form beryllium oxide when exposed to oxygen at high temperatures.

Reduction: Beryllium salts can be reduced to metallic beryllium using reducing agents like magnesium.

Substitution: Beryllium salts can undergo substitution reactions with other halides or anions.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to form beryllium salts.

Reducing Agents: Magnesium is often used to reduce beryllium salts to metallic beryllium.

Oxidizing Agents: Oxygen is used to oxidize beryllium to beryllium oxide.

Major Products

Beryllium Chloride: Formed by reacting beryllium with hydrochloric acid.

Beryllium Sulfate: Formed by reacting beryllium oxide with sulfuric acid.

Beryllium Oxide: Formed by oxidizing beryllium at high temperatures.

Scientific Research Applications

Beryllium salts have numerous applications in scientific research:

Chemistry: Beryllium salts are used as catalysts in various chemical reactions and as precursors for the synthesis of other beryllium compounds.

Biology: Beryllium salts are used in studies related to enzyme inhibition and protein interactions.

Medicine: Beryllium salts are used in diagnostic imaging and as components in certain medical devices.

Industry: Beryllium salts are used in the production of beryllium alloys, which are essential in aerospace, telecommunications, and nuclear industries

Mechanism of Action

The mechanism of action of beryllium salts involves their interaction with biological molecules and cellular components. Beryllium ions can bind to proteins and enzymes, altering their structure and function. This can lead to enzyme inhibition and disruption of cellular processes. Beryllium salts can also induce immune responses, leading to conditions such as chronic beryllium disease .

Comparison with Similar Compounds

Beryllium salts share similarities with other alkaline earth metal salts, such as magnesium and calcium salts. beryllium salts are unique due to their high toxicity and ability to form strong covalent bonds. Unlike magnesium and calcium salts, beryllium salts can form complex ions and exhibit amphoteric behavior, allowing them to react with both acids and bases .

Similar Compounds

Magnesium Salts: Similar in reactivity but less toxic.

Calcium Salts: Similar in reactivity but more commonly found in biological systems.

Aluminum Salts: Share some chemical properties with beryllium salts due to diagonal similarities in the periodic table.

Properties

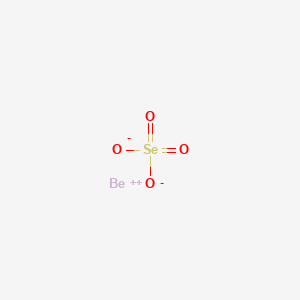

CAS No. |

14902-95-5 |

|---|---|

Molecular Formula |

BeO4Se |

Molecular Weight |

151.98 g/mol |

IUPAC Name |

beryllium;selenate |

InChI |

InChI=1S/Be.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

PPYIVKOTTQCYIV-UHFFFAOYSA-L |

Canonical SMILES |

[Be+2].[O-][Se](=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)